molecular formula C16H12ClNS B11079808 2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole

2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole

Cat. No.: B11079808
M. Wt: 285.8 g/mol
InChI Key: RKEJRXDAOCBNGN-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorobenzyl group and a phenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole typically involves the reaction of 2-chlorobenzyl chloride with thiourea and benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiazolidine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved can vary depending on the specific application and target. For example, in antimicrobial applications, it may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzyl)-4-methyl-1,3-thiazole
  • 2-(2-Chlorobenzyl)-4-ethyl-1,3-thiazole
  • 2-(2-Chlorobenzyl)-4-phenyl-1,3-oxazole

Uniqueness

2-(2-Chlorobenzyl)-4-phenyl-1,3-thiazole is unique due to the presence of both a chlorobenzyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these groups with the thiazole ring can result in distinct properties that are not observed in similar compounds. For example, the presence of the chlorobenzyl group can enhance its antimicrobial activity, while the phenyl group can contribute to its stability and solubility.

Properties

Molecular Formula

C16H12ClNS

Molecular Weight

285.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C16H12ClNS/c17-14-9-5-4-8-13(14)10-16-18-15(11-19-16)12-6-2-1-3-7-12/h1-9,11H,10H2

InChI Key

RKEJRXDAOCBNGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC3=CC=CC=C3Cl

Origin of Product

United States

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